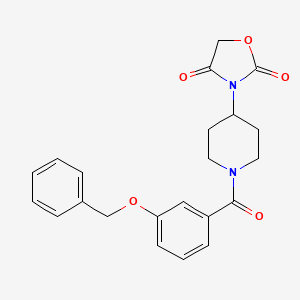

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRDFFWSGOYDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxybenzoyl Group: This step involves the acylation of the piperidine ring with 3-(benzyloxy)benzoyl chloride under basic conditions.

Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with appropriate reagents to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with oxazolidine structures often exhibit significant anticancer properties. For instance, derivatives of oxazolidinones have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Study | Cell Line Tested | IC50 Values | Remarks |

|---|---|---|---|

| Study A | MCF7 (breast cancer) | 0.5 - 10 µM | Dose-dependent inhibition observed. |

| Study B | A549 (lung cancer) | 2 - 15 µM | Effective in reducing tumor growth in vivo. |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related oxazolidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1 - 2 µg/mL | High |

| Escherichia coli | 2 - 5 µg/mL | Moderate |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 µg/mL | Very High |

Neuropharmacological Applications

The piperidine moiety within the compound may contribute to neuropharmacological effects. Research on similar compounds has indicated their potential as modulators for neurotransmitter transporters, particularly dopamine and norepinephrine transporters.

| Transporter | Affinity | Potential Use |

|---|---|---|

| Dopamine Transporter (DAT) | High | Treatment of depression and schizophrenia |

| Norepinephrine Transporter (NET) | Moderate to High | Potential for anxiety disorders |

Case Study 1: Anticancer Efficacy

A recent study examined the anticancer effects of a series of oxazolidinone derivatives, including those structurally related to 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione. The results demonstrated that these compounds significantly inhibited the growth of various cancer cell lines, suggesting a need for further exploration into their mechanisms of action.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The findings revealed that certain derivatives exhibited superior activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzyloxybenzoyl group may interact with hydrophobic pockets in proteins, while the oxazolidine-2,4-dione moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring and a benzoic acid moiety, similar to the benzyloxybenzoyl group in the target compound.

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione: This compound is structurally similar but contains a thiazolidine-2,4-dione ring instead of an oxazolidine-2,4-dione ring.

Uniqueness

The uniqueness of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyloxybenzoyl group and the oxazolidine-2,4-dione moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 3-(1-(3-(benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS Number: 2034385-22-1) is a novel oxazolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structure includes a piperidine ring and an oxazolidine dione moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to oxazolidine derivatives exhibit significant anticancer properties. For instance, derivatives of thiazolidine-2,4-dione have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazolidine derivative 18 | MCF-7 | 6.09 | Induction of apoptosis |

| Compound A (related to oxazolidine) | A549 | 8.66 | Inhibition of cell proliferation |

| Compound B (related to oxazolidine) | HepG2 | 7.50 | Extrinsic signaling pathway activation |

Antimicrobial Activity

The antimicrobial potential of related compounds has also been evaluated. Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, the minimal inhibitory concentrations (MIC) were determined for several derivatives, revealing varying degrees of antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 |

| Compound D | Escherichia coli | 64 |

| Compound E | Bacillus subtilis | 16 |

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.

- Cell Cycle Arrest : Studies suggest that these compounds may interfere with the cell cycle, leading to halted proliferation in cancerous cells.

- Antibacterial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

A notable study investigated the effects of a related oxazolidine compound on various cancer cell lines. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations. The study concluded that these compounds could be promising candidates for further development as anticancer agents .

Another research focused on the synthesis and evaluation of thiazolidine derivatives for their antibacterial properties. The findings highlighted that certain modifications in the chemical structure could enhance antimicrobial efficacy against resistant strains .

Q & A

What are the key considerations in synthesizing 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione?

Level: Basic

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the piperidine and benzoyl moieties. Critical considerations include:

- Reaction Conditions: Temperature control (e.g., maintaining anhydrous conditions for acylation steps) and solvent selection (e.g., CHCl₃/MeOH mixtures for coupling reactions) to optimize yield and purity .

- Protection/Deprotection Strategies: For example, benzyloxy groups may require temporary protection during intermediate steps to prevent undesired side reactions .

- Characterization: Use ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) to confirm structural integrity at each synthetic stage. HPLC with retention time and peak area analysis (e.g., 99% purity at 254 nm) ensures final product purity .

Which analytical techniques are essential for confirming the compound’s structural identity and purity?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR identifies proton environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm), while ¹³C-NMR confirms carbonyl (C=O) and aromatic carbon signals .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., observed m/z matching C₂₃H₂₃N₃O₃S) .

- High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 11.351–11.959 minutes) and peak area percentages (≥95%) assess purity .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages (e.g., C: 72.04% observed vs. 72.09% calculated) verify stoichiometric consistency .

How can researchers optimize reaction yields for derivatives of this compound?

Level: Advanced

Answer:

Yield optimization requires systematic analysis of reaction parameters:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance acylation efficiency, while hexane/EtOAc mixtures improve crystallization .

- Catalyst Selection: Palladium-based catalysts (e.g., for coupling reactions) or Lewis acids (e.g., AlCl₃) can accelerate rate-limiting steps .

- Computational Modeling: Quantum chemical calculations predict transition states and optimize reaction pathways (e.g., ICReDD’s reaction path search methods) .

- Byproduct Analysis: LC-MS or TLC monitors intermediate degradation, guiding adjustments to stoichiometry or temperature .

What methodologies assess the compound’s stability under experimental conditions?

Level: Advanced

Answer:

Stability studies focus on:

- Thermal Stability: Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures .

- Photostability: UV-Vis spectroscopy tracks degradation under light exposure (e.g., λmax shifts indicating structural changes) .

- Solution Stability: HPLC monitors time-dependent purity loss in solvents (e.g., DMSO or aqueous buffers) .

- pH-Dependent Stability: Buffered solutions at varying pH (e.g., pH 6.5 ammonium acetate buffer) simulate physiological or storage conditions .

How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Level: Advanced

Answer:

SAR studies require:

- Analog Synthesis: Modify substituents (e.g., replacing benzyloxy with methoxy or fluoro groups) to probe electronic effects .

- Biological Assays: Test analogs against target enzymes (e.g., kinases or proteases) using IC₅₀ or Ki measurements. For example, thiazolidinone derivatives show antimicrobial activity via thioamide interactions .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like G-protein-coupled receptors (GPCRs) .

- Data Correlation: Plot substituent hydrophobicity (logP) against bioactivity to identify critical physicochemical properties .

What computational approaches predict the compound’s reactivity and synthetic feasibility?

Level: Advanced

Answer:

Advanced computational strategies include:

- Reaction Path Searching: Density functional theory (DFT) calculations identify low-energy pathways for key steps like piperidine acylation .

- Retrosynthetic Analysis: AI-driven platforms (e.g., IBM RXN) propose viable routes using known benzoylpiperidine derivatives as templates .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict yields based on solvent, catalyst, and temperature .

- Transition State Analysis: IRC (intrinsic reaction coordinate) calculations validate mechanistic hypotheses for stereochemical outcomes .

How do structural analogs of this compound inform its potential therapeutic applications?

Level: Advanced

Answer:

Key analogs and their bioactivities provide insights:

- Thiazolidinone Derivatives: Exhibit antimicrobial activity via thioamide-mediated disruption of bacterial cell walls .

- Benzodioxole-Containing Analogs: Demonstrate antioxidant properties by scavenging reactive oxygen species (ROS) .

- Pyridine-Substituted Derivatives: Show anti-inflammatory effects via COX-2 inhibition .

Comparative studies highlight the unique synergy of this compound’s benzyloxy, piperidine, and oxazolidine-dione moieties for multi-target engagement .

What strategies mitigate contradictions in experimental data (e.g., conflicting bioactivity results)?

Level: Advanced

Answer:

Address discrepancies through:

- Reproducibility Checks: Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ values from independent labs) to identify outlier conditions .

- Orthogonal Assays: Validate enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR) .

- Batch Variability Analysis: Use elemental analysis and HPLC to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.